molecular formula C10H11NO3 B2939554 4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid CAS No. 1439902-27-8

4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B2939554
CAS No.: 1439902-27-8
M. Wt: 193.202
InChI Key: YMNGQQYTGBQGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular formula of C10H11NO3 and a molecular weight of 193.2 . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

Derivatives of pyridine carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds exhibit significant interactions with DNA, which could potentially be exploited for therapeutic applications or as tools in molecular biology research (Ö. Tamer et al., 2018).

Synthesis and Chemical Properties

The synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives highlights the chemical versatility of pyridine carboxylic acid compounds. These derivatives serve as scaffolds for further chemical modifications, demonstrating the potential of pyridine carboxylic acid derivatives, including 4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, in synthetic chemistry for the development of novel compounds with tailored properties (J. G. Ruano et al., 2005).

Electrochemical Applications

Research on the electroreduction of substituents on a pyridine ring, including carboxyl groups, in aqueous sulfuric acid solutions, suggests applications in electrochemical synthesis and modifications. These findings may inform the development of electrochemical methods to modify or synthesize derivatives of this compound, potentially leading to materials with novel properties (T. Nonaka et al., 1981).

Organocatalysis

Hydroxyproline derivatives, including those related to pyridine carboxylic acid derivatives, have been used as asymmetric organocatalysts for various organic reactions. This suggests the potential utility of this compound and its derivatives in catalyzing asymmetric synthesis reactions, contributing to the field of green chemistry and sustainable chemical processes (S. Zlotin, 2015).

Extraction and Separation Processes

The study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane highlights the potential of pyridine carboxylic acid derivatives in separation processes. Such compounds could be used in the extraction and purification of other valuable compounds, enhancing the efficiency of chemical processes in the pharmaceutical and biochemical industries (Sushil Kumar & B. V. Babu, 2009).

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-5-11-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNGQQYTGBQGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.